molecular formula C18H21N3O2S B2893580 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide CAS No. 2034303-87-0

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide

Cat. No.: B2893580
CAS No.: 2034303-87-0
M. Wt: 343.45
InChI Key: QPDLLHCBJKOQIT-UHFFFAOYSA-N
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Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a fascinating compound often explored in the realms of medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide involves multi-step organic synthesis. One common approach is to start with a precursor benzamide compound, which undergoes functionalization to introduce the cyclopropyl and pyridazinyl groups.

  • Step 1: Start with 2-(ethylthio)benzamide.

  • Step 2: React this with a suitable cyclopropylating agent to introduce the cyclopropyl group.

  • Step 3: Further reaction with a pyridazinone derivative to form the desired pyridazinyl group.

Industrial Production Methods

In an industrial context, this compound might be synthesized using scalable methods that involve optimized reaction conditions such as:

  • Controlled temperatures

  • Catalytic agents to improve yield and selectivity

  • Continuous flow reactors for increased efficiency

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: Typically involving reagents like m-chloroperbenzoic acid.

  • Reduction: Often using agents such as lithium aluminium hydride.

  • Substitution: Commonly seen in the benzamide ring, where electrophilic and nucleophilic substitution reactions can occur.

Common Reagents and Conditions

  • Oxidation: m-Chloroperbenzoic acid at room temperature.

  • Reduction: Lithium aluminium hydride in dry ether.

  • Substitution: Halogenation using N-bromosuccinimide under UV light.

Major Products

  • Oxidation: Products include oxidized benzamide derivatives.

  • Reduction: Yields reduced forms of the parent compound, often removing oxo groups.

  • Substitution: Produces halogenated or functionalized derivatives of the benzamide ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, often used in drug discovery and development.

Biology

Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is studied for its potential as a bioactive molecule, interacting with various biological targets.

Medicine

In medicine, this compound shows promise in drug research, particularly for its potential therapeutic effects in treating certain diseases, thanks to its complex structure.

Industry

Industrially, it can be utilized in the development of new materials and chemicals with unique properties, leveraging its intricate molecular framework.

Mechanism of Action

The compound's effects are typically mediated through specific molecular interactions with target proteins or enzymes. The cyclopropyl and pyridazinyl groups provide a unique interaction profile with various molecular pathways, influencing biological processes.

Comparison with Similar Compounds

When compared to other benzamide derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide stands out due to its combination of the cyclopropyl and pyridazinyl moieties, which confer unique properties.

List of Similar Compounds

  • 2-(ethylthio)benzamide derivatives: which lack the pyridazinyl group.

  • Cyclopropyl-benzamide compounds: which do not have the pyridazinyl substitution.

  • Pyridazinyl-benzamides: that lack the cyclopropyl group.

So there you have it! A dive into the fascinating world of this compound. Chemical curiosity truly never ends, does it?

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-11-12-21-17(22)10-9-15(20-21)13-7-8-13/h3-6,9-10,13H,2,7-8,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLLHCBJKOQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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